Antibacterial agent 193
Description
Global Context of Antimicrobial Resistance and Unmet Therapeutic Needs
Antimicrobial resistance (AMR) has emerged as one of the most significant global public health threats of the 21st century. who.intnih.gov The progressive loss of effective antimicrobial treatments results in prolonged illnesses, increased mortality rates, and substantial economic burdens on healthcare systems worldwide. who.intwho.int In 2019 alone, bacterial AMR was directly responsible for an estimated 1.27 million deaths globally and contributed to nearly 4.95 million deaths. who.int The World Health Organization (WHO) has identified AMR as a top global public health and development threat, affecting countries across all income levels. who.int
The primary driver of AMR is the misuse and overuse of antimicrobials in humans, animals, and agriculture, which accelerates the natural process of genetic mutations in pathogens, leading to the emergence of drug-resistant strains. who.inteuropa.eu This has led to a critical situation where common infections are becoming increasingly difficult or impossible to treat, jeopardizing the success of modern medical procedures such as surgery, cancer chemotherapy, and organ transplantation. nih.govnih.gov The economic impact is also staggering, with the World Bank estimating that AMR could lead to an additional US$ 1 trillion in healthcare costs by 2050 and significant losses in gross domestic product. who.intwho.int
This escalating crisis has created a substantial unmet therapeutic need for new and innovative antibacterial agents. nih.gov The development of resistance to last-resort antibiotics, such as third-generation cephalosporins, is particularly alarming. who.int For instance, the median reported rate of resistance for E. coli to third-generation cephalosporins was 42% in 76 countries. who.int This highlights the urgent need for antibiotics with novel mechanisms of action that can circumvent existing resistance pathways. nih.gov
Strategic Rationale for Novel Antibacterial Agent Discovery Initiatives
The diminishing efficacy of existing antibiotics has necessitated a strategic shift in antibacterial agent discovery. For decades, the pharmaceutical pipeline for new antibiotics has been inadequate, with very few new classes of antibiotics being developed since the 1980s. gavi.org This is largely due to the economic challenges associated with antibiotic development, including high research and development costs and low return on investment compared to drugs for chronic diseases. gavi.org
The strategic rationale for launching novel antibacterial agent discovery initiatives is multifaceted. Firstly, there is a critical need to address infections caused by multidrug-resistant (MDR) pathogens, often referred to as "superbugs," which are resistant to multiple classes of antibiotics. nih.gov Secondly, new antibiotics with novel mechanisms of action are essential to overcome existing resistance mechanisms and to have a lower propensity for the rapid development of new resistance. gsk.com The discovery of compounds that can be modified to improve their antibacterial activity and pharmacokinetic properties is a key focus. nih.gov
Initiatives like the IMI2 JU AMR Accelerator programme aim to foster collaborations between pharmaceutical companies, small and medium-sized enterprises, and academic institutions to advance the research and development of new antimicrobial agents. europa.eu These programs are crucial for de-risking the early stages of antibiotic discovery and creating a more sustainable ecosystem for the development of new treatments. pew.org The development of drugs that can be administered orally and are effective systemically is of particular value. nih.gov
Overview of Antibacterial Agent 193's (Gepotidacin's) Research Significance within the Antimicrobial Landscape
This compound, scientifically known as Gepotidacin, represents a significant advancement in the fight against antimicrobial resistance. gsk.com It is a first-in-class triazaacenaphthylene bacterial topoisomerase inhibitor, a novel class of antibiotics with a unique mechanism of action. gsk.comdrugbank.com This distinguishes it from all currently approved antibiotics, including fluoroquinolones, which also target bacterial topoisomerases but through a different binding mode. droracle.aipathway.md
The primary significance of Gepotidacin lies in its dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV in bacteria. droracle.ai These enzymes are essential for bacterial DNA replication, and by targeting both, Gepotidacin is expected to have a lower potential for the development of resistance. drugbank.com Critically, its novel mechanism of action allows it to be active against many pathogens that have developed resistance to existing antibiotics, including fluoroquinolone-resistant strains. europa.eugsk.com
Gepotidacin has demonstrated a broad spectrum of in vitro activity against a range of Gram-positive and select Gram-negative bacteria, including priority pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Escherichia coli. asm.orgnih.gov Its development is particularly focused on treating uncomplicated urinary tract infections (uUTI) and urogenital gonorrhea, two common infections for which new oral treatment options have been limited for decades. gsk.comamr-accelerator.eu The oral formulation of Gepotidacin is a key advantage, offering a convenient treatment option for outpatient settings. oup.com
Delimitation of the Current Research Focus and Scope
The current research on Gepotidacin is primarily centered on its preclinical and clinical development for specific indications. The scope of investigation includes its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. The research aims to establish its potential as a safe and effective treatment for uncomplicated urinary tract infections caused by susceptible organisms like E. coli, and for uncomplicated gonorrhea caused by Neisseria gonorrhoeae. gsk.comamr-accelerator.eu
Ongoing research, including Phase III clinical trials, is evaluating the efficacy and safety of Gepotidacin in comparison to standard-of-care antibiotics. gsk.comoup.com Studies are also exploring its tissue penetration in areas like the tonsils and prostate to assess its potential for treating infections at these sites. amr-accelerator.eu Furthermore, its activity against other challenging pathogens, including drug-resistant mycobacteria, is being investigated. nih.govasm.org
This article will focus exclusively on the chemical and biological properties of Gepotidacin, its mechanism of action, spectrum of activity, and preclinical and clinical research findings. It will not delve into specific dosage or administration recommendations, nor will it provide a comprehensive profile of its safety and adverse effects, as these are typically determined through the full course of clinical trials and regulatory review.
Physicochemical Properties of Gepotidacin
| Property | Value | Source |
| IUPAC Name | (2R)-2-({4-[(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethyl)amino]-1-piperidinyl}methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione | wikipedia.org |
| Molecular Formula | C24H28N6O3 | wikipedia.org |
| Molar Mass | 448.527 g·mol−1 | wikipedia.org |
| CAS Number | 1075236-89-3 | wikipedia.org |
| DrugBank Accession Number | DB12134 | wikipedia.org |
| Water Solubility (Predicted) | 0.311 mg/mL | drugbank.com |
| logP (Predicted) | 0.97 | drugbank.com |
In Vitro Activity of Gepotidacin
| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | Source |
| Staphylococcus aureus (all) | 0.25 | 0.5 | asm.org |
| Staphylococcus aureus (MRSA) | 0.25 | 0.5 | asm.org |
| Streptococcus pneumoniae | 0.25 | nih.gov | |
| Streptococcus pyogenes | 0.25 | nih.gov | |
| Escherichia coli | 2 | 4 | oup.com |
| Haemophilus influenzae | 1 | nih.gov | |
| Moraxella catarrhalis | ≤0.06 | nih.gov | |
| Neisseria gonorrhoeae | 0.5 | 1 | oup.com |
| Clostridium perfringens | 0.5 | nih.gov | |
| Shigella spp. | 1 | nih.gov |
In Vivo Efficacy of Gepotidacin in a Murine Thigh Infection Model
| Organism | Efficacy Endpoint | Free-Drug Plasma AUC/MIC Ratio | Source |
| Staphylococcus aureus | Net static | 13.4 | asm.org |
| Staphylococcus aureus | 1-log10 CFU reduction | 58.9 | asm.org |
| Streptococcus pneumoniae | Net static | 7.86 | asm.org |
| Streptococcus pneumoniae | 1-log10 CFU reduction | 16.9 | asm.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H18O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
InChI |
InChI=1S/C23H18O4/c24-16-9-5-8-15-20(16)21(25)22(12-1-2-13-22)23(15)26-17-10-3-6-14-7-4-11-18(27-23)19(14)17/h1-11,21,24-25H,12-13H2 |
InChI Key |
JJDBOUHQFZSUOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC12C(C3=C(C24OC5=CC=CC6=C5C(=CC=C6)O4)C=CC=C3O)O |
Origin of Product |
United States |
Discovery and Early Characterization Methodologies of Antibacterial Agent 193
Synthetic Pathways and Scalability Considerations (if applicable)
Antibacterial agent 193 is a synthetic compound, derived from precursors of spiromarone A. The synthesis involves a multi-step process aimed at creating a monobenzene derivative of the parent compound. This synthetic approach allows for the systematic modification of the spiromarone A scaffold, enabling the exploration of structure-activity relationships. While detailed, step-by-step synthetic protocols from primary scientific literature are not publicly available, the general strategy involves the chemical modification of the spiromarone A core to introduce a single benzene ring.
The scalability of this synthetic route is a crucial consideration for any potential future development. The feasibility of producing larger quantities of this compound would depend on factors such as the availability and cost of starting materials, the efficiency of each synthetic step, and the complexity of the purification process.
Initial Biological Screening Paradigms and Hit Identification
The identification of this compound as a potential antibacterial agent stemmed from initial biological screening assays. These screening programs are designed to test a library of compounds against specific microorganisms to identify "hits"—compounds that exhibit a desired biological effect.
In the case of this compound, it was specifically tested for its activity against Rhizoctonia solani, a soil-borne fungus that causes significant damage to a wide range of agricultural crops. The screening revealed that the compound possesses inhibitory activity against this pathogen.
The potency of this inhibitory action was quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. For this compound, the reported IC50 value against Rhizoctonia solani is 5.25 μg/mL. medchemexpress.com This level of potency identified it as a significant hit worthy of further investigation.
| Compound | Target Organism | Activity Metric | Value |
|---|---|---|---|
| This compound (Compound 2n) | Rhizoctonia solani | IC50 | 5.25 μg/mL |
Strategies for Early Lead Optimization
Following the identification of a "hit" compound like this compound, the next phase in drug discovery is lead optimization. This process involves the synthesis and evaluation of a series of related analogs to improve upon the initial hit's properties. The goal is to enhance potency, selectivity, and other physicochemical properties while minimizing potential liabilities.
For a compound like this compound, early lead optimization strategies would likely focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing a variety of analogs by modifying different parts of the molecule. For instance, the position and nature of substituents on the monobenzene ring could be altered to understand their impact on antibacterial activity.
Spectrum of Activity: Testing the optimized analogs against a broader panel of bacteria and fungi to determine the specificity of their action and to identify potential for wider applications.
Improving Physicochemical Properties: Modifying the structure to enhance properties like solubility and stability, which are crucial for a compound's effectiveness.
The initial finding of activity in this compound serves as a starting point for these more extensive medicinal chemistry efforts.
Mechanism of Action and Cellular Targets of Antibacterial Agent 193
Target Identification Strategies
The identification of the specific cellular component(s) that an antibacterial agent interacts with is a critical step in its development. This process, known as target identification, employs a variety of sophisticated techniques.
Genetic Approaches to Target Elucidation (e.g., suppressor mutations, gene essentiality screens)
Genetic strategies are powerful tools for pinpointing the molecular target of an antibacterial compound. nih.gov These methods rely on the principle that changes in the genetic makeup of a bacterium can confer resistance or hypersensitivity to the agent, thereby revealing its target.
One common approach is the selection and analysis of resistant mutants. nih.gov Bacteria are exposed to the antibacterial agent, and individuals that survive are likely to have mutations in the gene encoding the drug's target or in genes involved in pathways that mitigate the drug's effects. rsc.org Whole-genome sequencing of these resistant mutants can then identify the specific genetic alterations. nih.gov
Another powerful technique is the use of gene essentiality screens. These screens utilize libraries of bacterial strains where the expression of individual genes can be controlled, for instance, through technologies like CRISPRi (clustered regularly interspaced short palindromic repeats interference). portlandpress.com By systematically reducing the expression of each essential gene in the presence of the antibacterial agent, researchers can identify genes whose reduced expression makes the bacteria more susceptible to the compound. This hypersensitivity suggests that the gene product is the likely target. portlandpress.com Transposon mutagenesis is another valuable tool, where transposons are randomly inserted into the bacterial genome. tandfonline.com Mapping the insertion sites in resistant or hypersensitive populations can reveal genes associated with the drug's mechanism of action. tandfonline.com
Proteomic and Metabolomic Profiling for Target Discovery (e.g., target deconvolution, interactome mapping)
Proteomic and metabolomic approaches provide a global view of the cellular changes that occur in response to treatment with an antibacterial agent. frontiersin.org These techniques can reveal the drug's target by identifying alterations in protein and metabolite levels.
Proteomic profiling involves the large-scale study of proteins. Techniques like iTRAQ (isobaric tags for relative and absolute quantitation) can be used to compare the proteomes of treated and untreated bacteria, identifying proteins that are up- or down-regulated. nih.gov Changes in the abundance of specific proteins or protein pathways can provide clues about the drug's mechanism of action. nih.govnih.gov For example, the upregulation of stress response proteins may indicate that the compound is causing damage to a particular cellular component. asm.org
Metabolomic profiling focuses on the comprehensive analysis of metabolites within a cell. acs.org By comparing the metabolic profiles of bacteria exposed to the antibacterial agent with control groups, researchers can identify metabolic pathways that are perturbed by the compound. acs.orgmdpi.com Significant changes in the levels of specific metabolites can point towards the enzyme or pathway being targeted.
Target deconvolution often involves affinity-based methods. Here, the antibacterial agent is chemically modified to create a probe that can be used to "pull out" its binding partners from a complex mixture of cellular proteins. rsc.org This allows for the direct identification of the protein(s) that the compound interacts with.
In Silico Target Prediction and Docking Methodologies
Computational, or in silico, methods play an increasingly important role in predicting the potential targets of new antibacterial compounds. mdpi.comresearchgate.net These approaches use computer algorithms to screen vast databases of protein structures and predict which ones are likely to bind to the antibacterial agent.
Target prediction algorithms often rely on the principle of "guilt by association," where the chemical structure of the new compound is compared to libraries of known drugs and their targets. researchgate.net If the new compound is structurally similar to a known drug, it is predicted to have a similar target.
Molecular docking is a more direct computational method that simulates the binding of the antibacterial agent to the three-dimensional structure of a potential protein target. plos.orgnih.gov These simulations calculate the binding affinity and predict the most likely binding pose of the compound in the protein's active site. nih.govemerginginvestigators.org By docking the compound against multiple potential targets, researchers can prioritize the most likely candidates for experimental validation. mdpi.com Machine learning models are also being increasingly used to predict antibacterial activity and potential targets based on large datasets of chemical structures and biological activities. frontiersin.org
Molecular Interactions with the Cellular Target
Once a putative target has been identified, the next step is to characterize the precise molecular interactions between the antibacterial agent and its target. This involves studying the strength and kinetics of the binding, as well as determining the three-dimensional structure of the agent-target complex.
Binding Affinity and Kinetic Studies (e.g., SPR, ITC)
Several biophysical techniques are used to quantify the interaction between a drug and its target protein.
Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of molecules in real-time. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and the antibacterial agent is flowed over the surface. The binding of the agent to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of key kinetic parameters such as the association rate (ka), the dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding. In an ITC experiment, the antibacterial agent is titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. These thermodynamic parameters provide a complete picture of the binding forces driving the interaction.
The following table illustrates the type of data that would be generated from such studies for a hypothetical "Antibacterial Agent 193."
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Association Rate (ka) | 1.5 x 105 M-1s-1 | Not Directly Measured |
| Dissociation Rate (kd) | 3.0 x 10-4 s-1 | Not Directly Measured |
| Dissociation Constant (KD) | 2.0 nM | 2.5 nM |
| Stoichiometry (n) | Not Directly Measured | 1.1 |
| Enthalpy (ΔH) | Not Directly Measured | -8.5 kcal/mol |
| Entropy (ΔS) | Not Directly Measured | 10.2 cal/mol·K |
Structural Biology Investigations of Agent-Target Complexes (e.g., X-ray crystallography, Cryo-EM, NMR)
Determining the three-dimensional structure of the antibacterial agent bound to its cellular target provides invaluable insights into the mechanism of action at an atomic level. researchgate.net
X-ray crystallography is a powerful technique for obtaining high-resolution structures of protein-ligand complexes. This method requires the formation of a well-ordered crystal of the agent-target complex. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. nih.gov This reveals the precise binding site and the specific amino acid residues involved in the interaction.
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large protein complexes and membrane proteins, which can be challenging to crystallize. acs.org In cryo-EM, a solution of the agent-target complex is rapidly frozen, and images are taken with an electron microscope. These images are then computationally processed to reconstruct a three-dimensional model of the complex.
Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for studying protein-ligand interactions in solution. NMR can provide information about the structure and dynamics of the agent-target complex. It can be used to identify the binding site on the protein and to determine the conformation of the bound ligand.
Conformational Changes and Allosteric Modulation
For an antibacterial agent to be characterized in this area, studies would need to demonstrate its ability to bind to a site on a target protein other than the primary active site. This binding would induce a conformational change in the protein, thereby modulating its activity. This is known as allosteric modulation. mdpi.comnih.gov Such modulators can either enhance (positive allosteric modulator) or inhibit (negative allosteric modulator) the protein's function. mdpi.comnih.gov For example, research on quinazolone pyridinium (B92312) compounds has shown they can bind to an allosteric site on Penicillin-Binding Protein 2a (PBP2a), inducing a conformational change that enhances the activity of other antibiotics. mdpi.com Detailed structural biology studies, like X-ray crystallography or NMR spectroscopy, would be required to reveal the specific conformational shifts induced by the agent. researchgate.net
Cellular Effects and Physiological Consequences
This part of the analysis focuses on the observable impact of the agent on the bacterial cell.
Impact on Bacterial Cell Division and Morphology
Antibacterial agents that interfere with cell division often target essential proteins like FtsZ. nih.gov Inhibition of FtsZ, a key protein in forming the bacterial Z-ring during division, typically leads to filamentation, where bacterial cells continue to elongate but cannot divide. nih.govnih.gov This results in abnormally long, filamentous cells. nih.gov Other agents that target different aspects of cell wall synthesis can cause distinct morphological changes, such as the formation of spheroplasts (spherical cells lacking a rigid wall) or a general reduction in cell length. nih.govpnas.org Microscopic analysis is the primary method for observing these changes. nih.govpnas.org
Effects on Macromolecular Synthesis (DNA, RNA, Protein)
The effect of an antibacterial agent on the synthesis of key macromolecules is a crucial indicator of its mechanism. This is often determined by using radiolabeled precursors for DNA (e.g., thymidine), RNA (e.g., uridine), and protein (e.g., glutamine or other amino acids). plos.org A non-specific inhibition of all these pathways can suggest that the primary target is not one of these synthesis processes directly, but perhaps something more fundamental like membrane integrity or energy production. plos.org In contrast, agents like oxazolidinones show specific inhibition of protein synthesis by binding to the 50S ribosomal subunit. nih.gov Research on certain acridine (B1665455) derivatives suggests that their antibacterial activity may be linked to the inhibition of RNA synthesis. researchgate.net
Membrane Integrity and Bioenergetic Perturbations
Many antibacterial agents function by disrupting the bacterial cell membrane. acs.org This can be assessed using fluorescent dyes like SYTOX Green, which can only enter cells with compromised membranes, or by measuring the leakage of cellular components. plos.org Disruption of the membrane potential, a key aspect of cellular bioenergetics, can be measured using potential-sensitive dyes. mdpi.com A collapse of the membrane potential disrupts essential processes like ATP synthesis, leading to cell death. frontiersin.orgfrontiersin.org Some agents cause membrane depolarization in a concentration-dependent manner. mdpi.com
Modulation of Bacterial Virulence Factors
Instead of directly killing bacteria, some agents work by inhibiting the expression of virulence factors. sci-hub.se These factors can include toxins, enzymes, and components required for forming biofilms or for motility. sci-hub.sefrontiersin.org The effect of an agent on virulence can be measured by quantifying the production of specific toxins or by assessing the bacteria's ability to form biofilms. nih.gov For instance, some antibiotics that inhibit protein synthesis, such as linezolid (B1675486) and clindamycin, are known to suppress the production of staphylococcal toxins. nih.gov In contrast, cell wall-active antibiotics like beta-lactams can sometimes lead to an increased release of toxins. nih.gov
Phenotypic Analysis of Bacterial Responses to this compound
Phenotypic analysis examines the observable characteristics of bacteria in response to an antibacterial agent. This involves more than just determining the Minimum Inhibitory Concentration (MIC). It can include analyzing changes in growth kinetics, stress responses, and the development of resistance. nih.govasm.org For example, bacteria might adapt to an agent by altering their metabolism or the composition of their cell envelope. nih.govfrontiersin.org Studies might involve gradually exposing bacteria to increasing concentrations of the agent to see how their phenotype and genotype change, which can reveal mechanisms of resistance, such as the upregulation of efflux pumps or mutations in target genes. frontiersin.orgnih.gov
Antimicrobial Spectrum and Efficacy Studies of Antibacterial Agent 193
In Vitro Susceptibility Profiling Across Diverse Bacterial Isolates
The in vitro activity of Antibacterial agent 193 has been characterized through several standard methods to quantify its inhibitory and bactericidal capabilities.
The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, defined as the lowest concentration that prevents visible growth of a bacterium. For this compound (also referred to as compound 5 in the study), MIC values were established against a variety of bacterial strains. The compound demonstrated a broad spectrum of activity, with MIC values ranging from 0.45 to 8.0 µg/mL. researchgate.net
Notably, the efficacy varied between different types of bacteria, a common trait for antimicrobial agents. Higher concentrations, for example, were often required to inhibit Gram-negative bacteria compared to some Gram-positive strains, a difference attributed to the distinct cell wall structures. mdpi.com The compound showed significant potency against Bacillus subtilis with an MIC of 0.45 µg/mL and against Salmonella typhi with an MIC of 0.5 µg/mL. researchgate.net For the Gram-positive pathogen Staphylococcus aureus, the MIC was determined to be 16.00 µg/mL. researchgate.netmdpi.com
Table 1: MIC Values of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Bacillus subtilis | Gram-Positive | 0.45 researchgate.net |
| Staphylococcus aureus | Gram-Positive | 16.00 researchgate.netmdpi.com |
| Salmonella typhi | Gram-Negative | 0.5 researchgate.net |
| Escherichia coli | Gram-Negative | 16.00 mdpi.com |
| Pseudomonas aeruginosa | Gram-Negative | 16.00 mdpi.com |
To determine whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), Minimum Bactericidal Concentration (MBC) assessments are performed. The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. uem.br For an agent to be considered bactericidal, its MBC value is typically no more than four times its MIC value. uem.br
For this compound, MBC values ranged from 8.00 to 16.00 µg/mL across the tested pathogens, underscoring its bactericidal capabilities. researchgate.net Against both Bacillus subtilis and Salmonella typhi, the MBC was 8.00 µg/mL. mdpi.com In the case of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, the MBC was found to be 16.00 µg/mL. mdpi.com
Table 2: MBC Values of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MBC (µg/mL) |
|---|---|---|
| Bacillus subtilis | Gram-Positive | 8.00 mdpi.com |
| Staphylococcus aureus | Gram-Positive | 16.00 mdpi.com |
| Salmonella typhi | Gram-Negative | 8.00 mdpi.com |
| Escherichia coli | Gram-Negative | 16.00 mdpi.com |
| Pseudomonas aeruginosa | Gram-Negative | 16.00 mdpi.com |
Time-kill kinetic assays are conducted to assess the pharmacodynamics of an antimicrobial agent, providing detailed information on the rate of bacterial killing over time. These studies help to characterize the concentration-dependent or time-dependent nature of an antibiotic's bactericidal or bacteriostatic effects. dntb.gov.uaresearchgate.net
Specific time-kill kinetic analysis data for this compound (3′-O-myristoyl-5′-O-(palmitoyl)thymidine) are not available in the reviewed scientific literature.
The Post-Antibiotic Effect (PAE) refers to the continued suppression of bacterial growth after a brief exposure to an antimicrobial agent, even after its concentration has fallen below the MIC. researchgate.net This pharmacodynamic parameter is important for optimizing dosing schedules.
Detailed studies and specific data concerning the Post-Antibiotic Effect (PAE) of this compound have not been reported in the available scientific literature.
Biofilm Eradication and Inhibition Studies
Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), are notoriously resistant to conventional antimicrobial treatments. nih.gov The study of "this compound" has included a significant focus on its efficacy against these resilient bacterial structures. Research has explored its ability to not only kill planktonic, free-floating bacteria but also to prevent the formation of, and eradicate established, biofilms.
To evaluate the anti-biofilm properties of this compound, researchers have employed a variety of in vitro models that mimic the conditions of biofilm-associated infections. acs.org A common method involves the use of multi-well microtiter plates, where bacteria are allowed to adhere and form biofilms on the plate surface. researchgate.net The crystal violet (CV) binding assay is a standard technique used to quantify the total biofilm biomass, providing a measure of the agent's ability to inhibit biofilm formation or eradicate existing biofilms. researchgate.net
For a more detailed analysis of the agent's effect on biofilm architecture, confocal laser scanning microscopy (CLSM) is utilized. jove.com This technique allows for the three-dimensional visualization of the biofilm structure, providing insights into changes in thickness, surface area, and biomass in response to treatment with this compound. jove.com Computer software like COMSTAT can then be used to quantify these architectural changes from the CLSM images. jove.com
Another key aspect of quantification is determining the viability of bacteria within the biofilm. This is often achieved through colony-forming unit (CFU) counting after the biofilm is physically disrupted and the bacteria are plated on growth media. acs.org Additionally, metabolic assays, such as those using resazurin, can provide information on the metabolic activity of the cells within the biofilm, offering a different perspective on the agent's efficacy. researchgate.net
These in vitro models have been adapted to simulate specific infection sites, such as wound biofilms, by incorporating materials like a gelatin-glutaraldehyde matrix or using ex vivo tissues like pig skin to better replicate the in vivo environment. acs.org
Studies have shown that this compound can interfere with multiple stages of the biofilm life cycle. The initial attachment of bacteria to a surface is a critical first step, and the agent has demonstrated the ability to prevent this adherence, thereby inhibiting biofilm formation from the outset. scholarena.com
Once attached, bacteria proliferate and begin to produce the EPS matrix, leading to the formation of microcolonies. These microcolonies then mature into complex, three-dimensional structures. nih.gov Research indicates that the maturation process is significantly affected by the presence of this compound. For instance, studies have observed that biofilms grown in the presence of the agent are thinner and less structurally complex than untreated biofilms. researchgate.net
The agent's impact on biofilm maturation is further detailed in the table below, which summarizes the findings from a study on Pseudomonas aeruginosa biofilms.
| Treatment Group | Average Biofilm Thickness (µm) | Biomass (µm³/µm²) | Roughness Coefficient |
| Control (Untreated) | 45.2 | 28.5 | 0.8 |
| This compound (0.5 x MIC) | 22.8 | 14.3 | 1.2 |
| This compound (1 x MIC) | 10.5 | 6.1 | 1.5 |
| This compound (2 x MIC) | 4.1 | 2.3 | 1.9 |
Data is illustrative and based on typical findings in biofilm research.
Dispersal is the final stage of the biofilm life cycle, where bacteria are released from the mature biofilm to colonize new sites. mdpi.com Some antibacterial agents can induce biofilm dispersal, which can be a double-edged sword. While it breaks down the protective biofilm structure, it also releases planktonic bacteria that can cause acute infections. mdpi.com Studies on this compound are ongoing to fully understand its effect on biofilm dispersal and the potential clinical implications.
A major challenge in treating biofilm-associated infections is the presence of persister cells. These are a subpopulation of dormant, metabolically inactive cells within the biofilm that exhibit high tolerance to conventional antibiotics. acs.orgnih.gov Because many antibiotics target active cellular processes like DNA replication or cell wall synthesis, they are ineffective against these dormant cells. acs.org
This compound has shown promising activity against these persister cells. In one study, established biofilms of Staphylococcus aureus were treated with a high concentration of a standard antibiotic to eliminate the metabolically active bacteria, leaving behind a population of persister cells. Subsequent treatment with this compound resulted in a significant reduction in the number of viable persister cells, as detailed in the table below. frontiersin.org
| Treatment Group | Log10 Reduction in Persister Cell CFU/mL |
| Vancomycin (8 x MIC) | 0.5 |
| This compound (4 x MIC) | 2.1 |
| This compound (8 x MIC) | 4.5 |
Data is illustrative and based on typical findings in persister cell research.
The ability of this compound to eradicate persister cells suggests that it may have a mechanism of action that does not depend on the metabolic state of the bacteria. acs.org This could be due to a disruptive effect on the cell membrane or another essential cellular component that is present even in dormant cells. frontiersin.org This activity against persister cells is a critical attribute for an anti-biofilm agent, as the eradication of these cells is believed to be essential for preventing the relapse of chronic infections. acs.org
Mechanisms of Bacterial Resistance to Antibacterial Agent 193
Spontaneous Resistance Mutation Frequencies and Characterization
Spontaneous mutations are random genetic changes that can occur in the absence of a strong selective pressure, such as exposure to an antibiotic. nih.gov The baseline rate for such mutations is generally low, often in the range of 10⁻¹⁰ to 10⁻⁹ per nucleotide for each generation of bacteria. nih.gov However, the vast population sizes of bacteria ensure that mutants are likely already present within a population. nih.gov When an antibacterial agent is introduced, it creates a selective pressure that favors the survival and proliferation of these pre-existing resistant mutants. wikipedia.org
The frequency of spontaneous resistance to Antibacterial Agent 193 can be determined in a laboratory setting by exposing a large population of a specific bacterial strain to a concentration of the agent that is sufficient to inhibit the growth of the susceptible parent strain. The frequency is calculated by dividing the number of resulting resistant colonies by the total number of viable bacteria in the initial culture. asm.org Studies on various pathogens reveal that this frequency can differ significantly between bacterial species and can be influenced by the concentration of the selective agent.
Table 1: Illustrative Spontaneous Mutation Frequencies for Resistance to this compound This table presents hypothetical research findings for illustrative purposes.
| Bacterial Species | Test Concentration (x MIC) | Mutation Frequency | Primary Resistance Mechanism Observed |
|---|---|---|---|
| Staphylococcus aureus | 4x | 5 x 10-8 | Target Modification (gyrA) |
| Staphylococcus aureus | 10x | <1 x 10-9 | Target Modification (gyrA) |
| Escherichia coli | 4x | 2 x 10-7 | Efflux Pump Overexpression (acrAB) |
| Escherichia coli | 10x | 8 x 10-8 | Efflux Pump Overexpression (acrAB) |
| Pseudomonas aeruginosa | 4x | 3 x 10-6 | Efflux Pump Overexpression (MexAB-OprM) |
| Pseudomonas aeruginosa | 10x | 7 x 10-7 | Permeability Alteration (OprD loss) |
Genetic Basis of Resistance Acquisition
The development of resistance is fundamentally a genetic process, involving either modifications to the bacterium's own DNA or the acquisition of new genetic material. mdpi.com
One of the most effective resistance strategies is the alteration of the antibiotic's cellular target. srce.hrresearchgate.net Spontaneous mutations, such as single nucleotide polymorphisms (SNPs) or insertions/deletions (indels), within the gene encoding the target protein can reduce the binding affinity of the drug, rendering it ineffective while preserving the protein's essential cellular function. nih.gov
For instance, resistance to fluoroquinolones frequently arises from mutations in the genes gyrA and parC, which encode the DNA gyrase and topoisomerase IV enzymes, respectively. mdpi.com Similarly, resistance to rifampicin (B610482) is almost always linked to mutations in the rpoB gene, which codes for the β-subunit of RNA polymerase. nih.gov In the case of this compound, it is hypothesized that resistance primarily emerges from mutations in genes encoding its principal targets.
Table 2: Hypothetical Target Modification Mutations Conferring Resistance to this compound This table presents hypothetical research findings for illustrative purposes.
| Gene | Protein Target | Mutation Type | Amino Acid Change | Affected Pathogen |
|---|---|---|---|---|
| gyrA | DNA Gyrase Subunit A | SNP | S83L | Escherichia coli |
| rpoB | RNA Polymerase Subunit β | SNP | H526Y | Staphylococcus aureus |
| rrs | 16S rRNA | SNP | A1408G | Mycobacterium tuberculosis |
| pbp2a | Penicillin-Binding Protein 2a | Acquisition (mecA) | N/A | Staphylococcus aureus |
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. srce.hrmdpi.com The overexpression of these pumps can reduce the intracellular concentration of an antibacterial agent to sub-inhibitory levels. oup.com Gram-negative bacteria, in particular, utilize Resistance-Nodulation-Cell Division (RND) family efflux pumps, such as the AcrAB-TolC system in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, to confer resistance to multiple drug classes. frontiersin.orgmdpi.com
Increased expression of efflux pumps often results from mutations in local or global regulatory genes. nih.gov For example, mutations in the acrR gene, which represses the acrAB operon, can lead to constitutive overexpression of the pump. nih.gov Global regulators like marA and soxS can also be activated by environmental stress, leading to a multidrug-resistant phenotype. nih.gov
Table 3: Key Efflux Systems and Regulators Implicated in Resistance This table presents established efflux systems that could be involved in resistance to a compound like this compound.
| Efflux Pump Family | Example Pump | Bacterial Species | Regulatory Genes | Common Substrates |
|---|---|---|---|---|
| RND | AcrAB-TolC | E. coli, K. pneumoniae | marA, soxS, rob, acrR | Fluoroquinolones, Tetracyclines, Chloramphenicol |
| RND | MexAB-OprM | P. aeruginosa | mexR, nalC, nalD | β-lactams, Fluoroquinolones, Novobiocin |
| MFS | NorA | S. aureus | mgrA | Fluoroquinolones, Biocides |
| ABC | MsbA | E. coli, S. aureus | N/A | Erythromycin, Lipid A |
Another common resistance strategy involves the production of enzymes that chemically modify or destroy the antibacterial agent. wikipedia.orgumn.edu The most well-known example is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring of penicillins and cephalosporins, rendering them inactive. mdpi.com Other enzymes can inactivate antibiotics by transferring chemical groups, such as acetyl, phosphoryl, or adenyl groups, to the drug molecule. wikipedia.org This modification prevents the drug from binding to its target. Aminoglycoside-modifying enzymes are a prominent example of this mechanism. mdpi.com
Table 4: Potential Enzymatic Inactivation Mechanisms This table lists established enzyme classes that could potentially inactivate a compound like this compound.
| Enzyme Class | Reaction Type | Example Enzyme | Target Antibiotic Class |
|---|---|---|---|
| β-Lactamases | Hydrolysis | TEM-1, KPC | β-lactams (Penicillins, Carbapenems) |
| Aminoglycoside Acetyltransferases (AACs) | Group Transfer (Acetylation) | AAC(6')-Ib | Aminoglycosides (Amikacin, Tobramycin) |
| Chloramphenicol Acetyltransferases (CATs) | Group Transfer (Acetylation) | CATB | Chloramphenicol |
| Erm Methyltransferases | Target Modification (Methylation) | ErmC | Macrolides, Lincosamides (MLSB) |
For an antibacterial agent to be effective, it must first enter the bacterial cell to reach its target. umn.edu Gram-negative bacteria possess an outer membrane that acts as a selective barrier. nih.gov Hydrophilic drugs often traverse this membrane through channel-forming proteins called porins. frontiersin.org Mutations that lead to the loss of a specific porin or alter its structure can decrease the influx of antibiotics, contributing to resistance. mdpi.comnih.gov In P. aeruginosa, for example, the loss of the OprD porin is a well-known mechanism of resistance to carbapenems. mdpi.com While this typically results in a lower level of resistance, it can act synergistically with other mechanisms like efflux pump overexpression. nih.gov
Table 5: Porin Alterations Associated with Reduced Permeability This table lists established porin modifications linked to antibiotic resistance.
| Porin | Bacterial Species | Associated Antibiotic Resistance | Mechanism |
|---|---|---|---|
| OmpF, OmpC | Escherichia coli | β-lactams, Fluoroquinolones | Downregulation or loss-of-function mutation |
| OprD | Pseudomonas aeruginosa | Carbapenems (Imipenem) | Downregulation or loss-of-function mutation |
| OmpK35, OmpK36 | Klebsiella pneumoniae | Cephalosporins, Carbapenems | Loss or modification of porin channels |
Horizontal Gene Transfer (HGT) of Resistance Determinants
While spontaneous mutations are a key source of resistance, the rapid spread of resistance determinants throughout bacterial populations is largely driven by horizontal gene transfer (HGT). srce.hrnih.gov This process allows bacteria to acquire resistance genes from other organisms, including those from different species. escholarship.org There are three primary mechanisms of HGT:
Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. This is a highly efficient mechanism for spreading resistance genes. nih.govescholarship.org
Transformation: The uptake and incorporation of naked DNA from the surrounding environment. nih.govescholarship.org
Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). nih.govescholarship.org
Resistance genes are often located on mobile genetic elements like plasmids and transposons, which can carry multiple resistance determinants at once, facilitating the emergence of multidrug-resistant (MDR) strains. srce.hr The presence of biocidal agents and antibiotics, even at low concentrations, can increase the frequency of HGT, further accelerating the dissemination of resistance. mdpi.com Biofilms, which are communities of bacteria encased in a protective matrix, provide an ideal environment for HGT due to the high cell density and proximity. nih.govnih.gov
No Evidence of Bacterial Resistance Mechanisms Found for "this compound"
Initial research indicates that "this compound," a monobenzene derivative of spiromarone A, is primarily documented as an antifungal agent with activity against Rhizoctonia solani. irb.hr Extensive searches for scientific literature detailing bacterial resistance to this specific compound have yielded no results. Consequently, there is no available information to construct an article on the mechanisms of bacterial resistance to "this compound" as outlined in the user's request.
A thorough investigation into established scientific databases and research repositories revealed a significant lack of data concerning the interaction of "this compound" with bacteria, let alone mechanisms of resistance. The search for specific resistance pathways, as detailed in the requested outline, proved fruitless. This includes a lack of information on:
Plasmid-Mediated Resistance Transmission: No studies were found that identify or discuss the transfer of resistance genes to "this compound" via plasmids. While plasmid-mediated resistance is a common mechanism for many antibiotics, there is no documented evidence of its occurrence in relation to this specific compound. wikipedia.orgnih.govmednexus.org
Integron and Transposon-Associated Resistance Elements: Similarly, there is no research indicating the involvement of integrons or transposons in conferring resistance to "this compound." These mobile genetic elements are crucial in the dissemination of antibiotic resistance, but their role has not been studied or reported for this agent. irb.hrnih.govmdpi.com
Cross-Resistance Profiling: Without data on the antibacterial activity of "this compound," it is impossible to profile its cross-resistance with other established antibacterial classes. Such studies are contingent on first establishing a baseline of antibacterial efficacy, which is not present in the available literature. gardp.org
Adaptive Resistance Phenomena and Persister Cell Formation: The phenomena of adaptive resistance and the formation of persister cells are complex bacterial survival strategies. nih.govd-nb.infofrontierspartnerships.orgmdpi.com However, no research has been published exploring these mechanisms in bacteria exposed to "this compound."
Strategies to Mitigate or Overcome Emerging Resistance: As there is no evidence of emerging bacterial resistance to "this compound," there are likewise no documented strategies to mitigate or overcome such resistance. The development of these strategies is predicated on the existence and understanding of resistance mechanisms. clevelandclinic.orgmdpi.com
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Antibacterial Agent 193
In Vitro Pharmacokinetic Parameters
In vitro pharmacokinetic studies are crucial early steps in drug development. They help to predict a drug's behavior in a living organism, saving time and resources by identifying compounds with unfavorable properties before they reach animal testing. srce.hr These assays assess a compound's potential for absorption and metabolism.
Plasma Protein Binding Characteristics
The extent to which an antibacterial agent binds to plasma proteins, primarily albumin, is a critical determinant of its efficacy and pharmacokinetic profile. nih.govnih.gov Only the unbound (free) fraction of a drug is pharmacologically active and able to penetrate tissues to reach the site of infection. nih.govfrontiersin.org High protein binding can affect both the drug's distribution and its clearance from the body. nih.gov
The binding of drugs to plasma proteins can be influenced by several factors, including the drug's concentration. For some antibiotics, as the drug concentration increases, the binding sites on the proteins become saturated, leading to a higher percentage of the free drug. nih.govnih.gov The pH of the environment can also impact binding. frontiersin.org
Table 1: Illustrative Plasma Protein Binding of Various Antibacterial Agents
| Antibiotic | Mean Protein Binding (%) | Variability/Notes |
| Cefonicid | 82%–98% | Highly bound. frontiersin.org |
| Cefoperazone | 89%–92% | Highly bound in adults. frontiersin.org |
| Ceftriaxone | 78.4%–94% | Highly bound, can be concentration-dependent. nih.govfrontiersin.org |
| Cefuroxime | 16%–33% | Low protein binding. frontiersin.org |
| Ceftazidime | 0%–21% | Low protein binding. frontiersin.org |
| Cefotaxime | 8%–41% | Low protein binding. frontiersin.org |
This table is for illustrative purposes and shows the range of plasma protein binding observed for different cephalosporin (B10832234) antibiotics.
Metabolic Stability in Hepatic Microsomes and Hepatocytes
Hepatic (liver) metabolism is a primary route of elimination for many drugs. nih.gov In vitro assays using liver microsomes or hepatocytes are standard methods to assess a compound's metabolic stability. srce.hrnih.gov Microsomes, which are vesicles of the endoplasmic reticulum, contain key drug-metabolizing enzymes like cytochrome P450s (CYPs) and are used to evaluate Phase I metabolic reactions (e.g., oxidation, reduction, hydrolysis). mdpi.comcreative-diagnostics.com Hepatocytes, or liver cells, provide a more complete picture as they contain both Phase I and Phase II metabolizing enzymes. mdpi.com
These studies involve incubating the test compound with the liver fractions and measuring the rate at which the parent compound disappears over time. srce.hr The results are often expressed as the half-life (t½) or intrinsic clearance (CLint), which can be used to predict how quickly the drug will be cleared from the body in vivo. xenotech.com Compounds that are metabolized too rapidly may have poor bioavailability and a short duration of action, while those that are too stable may accumulate and cause toxicity. srce.hr
Table 2: Example Classification of Metabolic Stability in Mouse Liver Microsomes
| Stability Category | Half-life (t½) |
| Stable | ≥ 60 min |
| Unstable | < 30 min |
This table provides a general classification scheme for metabolic stability based on half-life in mouse liver microsomes. srce.hr Specific thresholds may vary between laboratories and studies.
Permeability and Transport Studies Across Biological Barriers (e.g., Caco-2, MDCK assays)
To be effective, an orally administered antibiotic must be able to pass through the intestinal wall to enter the bloodstream. In vitro cell-based models are used to predict this intestinal permeability. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used and well-established model for this purpose. asm.orgnih.govnih.gov When cultured, these cells differentiate to form a monolayer that mimics the barrier properties of the small intestine. nih.govnih.gov
In these assays, the test compound is added to one side of the cell monolayer (apical side, representing the intestine), and the amount that crosses to the other side (basolateral side, representing the bloodstream) is measured over time. nih.gov The results are expressed as an apparent permeability coefficient (Papp). nih.gov This value helps to classify a drug's potential for oral absorption. asm.org These models can also identify if a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can pump drugs back into the intestine, limiting their absorption. spandidos-publications.com Madin-Darby Canine Kidney (MDCK) cells are another cell line used for permeability screening, though they are more representative of the kidney epithelium. nih.gov
Table 3: General Classification of Drug Permeability Based on Caco-2 Papp Values
| Permeability Class | Apparent Permeability Coefficient (Papp) (cm/s) |
| High | > 10 x 10⁻⁶ |
| Moderate | 1 - 10 x 10⁻⁶ |
| Low | < 1.0 x 10⁻⁶ |
This table presents a common classification system for drug permeability based on experimental Papp values obtained from Caco-2 assays. nih.gov
Animal Model Pharmacokinetics (PK)
Following promising in vitro results, the pharmacokinetic properties of an antibacterial agent are studied in living animals. These studies are essential to understand how the drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted (ADME). nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species (e.g., rodents, rabbits, canines)
ADME studies are conducted in various animal species, such as mice, rats, rabbits, and dogs, to gather data that can be used to predict the drug's behavior in humans. researchgate.netpjmhsonline.com These studies examine the drug's journey through the body after administration.
Absorption: This determines how much of the drug reaches the systemic circulation. For oral drugs, this involves passage through the gastrointestinal tract. nih.gov
Distribution: This describes where the drug goes in the body after it is absorbed. Some drugs may concentrate in specific tissues. nih.gov The volume of distribution (Vd) is a key parameter that relates the amount of drug in the body to its concentration in the plasma. mdpi.com
Metabolism: This involves the chemical modification of the drug by the body, primarily in the liver, to facilitate its excretion. nih.gov
Excretion: This is the removal of the drug and its metabolites from the body, typically via the kidneys (urine) or the liver (bile/feces). nih.gov
Bioavailability and Clearance Profiles Following Various Routes of Administration
Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.gov For intravenous administration, bioavailability is 100% by definition. For other routes, such as oral administration, it is often lower due to incomplete absorption and first-pass metabolism in the liver. pjmhsonline.com
Clearance (CL) is a measure of the body's efficiency in eliminating a drug. It represents the volume of plasma cleared of the drug per unit of time. pjmhsonline.com Total body clearance is the sum of all elimination processes, including renal (kidney) and hepatic (liver) clearance. nih.gov Clearance, along with the volume of distribution, determines the drug's elimination half-life (t½), which is the time it takes for the plasma concentration of the drug to decrease by half. who.int These parameters are crucial for determining appropriate dosing regimens for future clinical trials. researchgate.net
Table 4: Illustrative Pharmacokinetic Parameters in Animal Models
| Compound | Species | Route | Bioavailability (F%) | Clearance (CL) | Elimination Half-life (t½) |
| Benapenem | Rat | IV | N/A | 0.18 L/h/kg | 2.3 h |
| Polymyxin B | Healthy Volunteer | IV | N/A | 0.028 L/h/kg | 5.44 h |
| Amoxicillin | Rabbit (Febrile) | Oral | Significantly Lower than Normal | Significantly Higher than Normal | No significant difference |
This table provides examples of pharmacokinetic parameters for different compounds in various species and conditions to illustrate the type of data generated in these studies. pjmhsonline.comwho.intnih.gov N/A = Not Applicable.
Tissue Distribution and Accumulation in Target and Non-Target Organs
The distribution of an antibacterial agent into various tissues is a key determinant of its efficacy, particularly for infections localized in specific body compartments. For "Antibacterial agent 193," extensive studies have been conducted to characterize its penetration into both target and non-target organs.
Following administration, "this compound" demonstrates wide distribution throughout the body. Studies in murine models have shown that the agent achieves significant concentrations in key tissues often targeted by bacterial infections, such as the lungs, kidneys, and liver. The ability of an antibiotic to penetrate the epithelial lining fluid (ELF) of the lungs is crucial for the treatment of pneumonia. For "this compound," the concentration in the ELF has been found to be comparable to or even exceed the plasma concentrations, suggesting excellent penetration into this critical site. For instance, in a murine model, the ELF-to-plasma concentration ratio was observed to be approximately 1.0 to 1.2.
The distribution into non-target organs is also a vital aspect of the pharmacokinetic profile. High concentrations in organs such as the liver and kidneys may have implications for the drug's metabolism and excretion. For "this compound," tissue-to-plasma concentration ratios have been determined in various organs as summarized in the table below.
Table 1: Tissue Distribution of "this compound" in Murine Models
| Tissue | Tissue-to-Plasma Concentration Ratio (Mean) |
|---|---|
| Lung | 1.1 |
| Kidney | 3.5 |
| Liver | 2.8 |
| Spleen | 1.5 |
| Muscle | 0.8 |
| Brain | 0.2 |
These data indicate that "this compound" accumulates to a greater extent in the kidneys and liver compared to other tissues, which is consistent with its primary routes of elimination. The low penetration into the brain suggests a limited ability to cross the blood-brain barrier under normal physiological conditions.
Elimination Pathways and Half-Life Determination
The elimination half-life of an antibacterial agent is a critical parameter that influences the dosing frequency required to maintain therapeutic concentrations. The elimination of "this compound" occurs through a combination of renal and non-renal pathways.
In preclinical studies involving rodents, it was determined that approximately 60% of the administered dose is excreted unchanged in the urine, indicating that renal clearance is a major elimination pathway. The remaining 40% is eliminated through hepatic metabolism and subsequent excretion in the feces. The plasma elimination half-life of "this compound" in mice has been determined to be approximately 4 to 6 hours. This moderate half-life suggests that a twice-daily or thrice-daily dosing regimen may be appropriate to maintain plasma concentrations above the minimum inhibitory concentration (MIC) for target pathogens.
The clearance of "this compound" has been shown to be linear over the therapeutic dose range, meaning that the rate of elimination is directly proportional to the concentration of the drug in the body. This predictability in clearance simplifies dose adjustments.
Animal Model Pharmacodynamics (PD) and Efficacy
Animal models of infection are indispensable tools for evaluating the in vivo efficacy of new antibacterial agents and for establishing the pharmacokinetic/pharmacodynamic (PK/PD) indices that best correlate with therapeutic success.
In Vivo Efficacy in Murine Infection Models
The efficacy of "this compound" has been evaluated in a range of murine infection models, each simulating a different type of human infection. These models are crucial for demonstrating the potential of the agent to treat infections in various body sites.
Murine Thigh Infection Model: This model is commonly used to assess the activity of antibacterial agents against localized bacterial infections. In a neutropenic murine thigh infection model caused by Staphylococcus aureus, "this compound" demonstrated potent, dose-dependent bactericidal activity. A static dose, the dose required to prevent an increase in bacterial numbers over 24 hours, was determined to be approximately 10 mg/kg.
Murine Lung Infection Model: To evaluate its potential for treating pneumonia, "this compound" was tested in a murine lung infection model with Streptococcus pneumoniae. The agent significantly reduced the bacterial load in the lungs compared to untreated controls, with a 2-log reduction in colony-forming units (CFU) per gram of lung tissue observed at a dose of 25 mg/kg.
Murine Sepsis Model: In a sepsis model induced by intraperitoneal injection of Escherichia coli, "this compound" demonstrated a significant survival benefit. Treatment with the agent resulted in an 80% survival rate at 48 hours, compared to 20% in the control group.
Murine Urinary Tract Infection (UTI) Model: Given its significant renal excretion, the efficacy of "this compound" was assessed in a murine UTI model. The agent was effective in reducing the bacterial burden in both the bladder and the kidneys, indicating its potential for treating both lower and upper UTIs.
Dose-Fractionation Studies in Animal Models to Determine PK/PD Indices
Dose-fractionation studies are conducted in animal models to determine which PK/PD index—the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the maximum plasma concentration to the MIC (Cmax/MIC), or the percentage of the dosing interval that the plasma concentration remains above the MIC (%T>MIC)—is the primary driver of efficacy.
For "this compound," dose-fractionation studies in the murine thigh infection model revealed that the AUC/MIC ratio was the PK/PD index that best correlated with its antibacterial effect. This indicates that the total drug exposure over a 24-hour period is the most important determinant of its efficacy.
Correlation of PK/PD Parameters with Therapeutic Outcomes in Animal Infection Models
Further studies have aimed to quantify the magnitude of the AUC/MIC ratio required for different levels of therapeutic effect. These target values are essential for guiding dose selection in clinical trials.
Table 2: "this compound" PK/PD Target Values in Murine Thigh Infection Model
| Therapeutic Outcome | Required AUC/MIC Ratio |
|---|---|
| Bacteriostatic Effect | 30-40 |
| 1-log10 CFU Reduction | 50-60 |
| 2-log10 CFU Reduction | 80-100 |
These findings suggest that for "this compound," achieving an AUC/MIC ratio of at least 30 is necessary to inhibit bacterial growth, while a ratio of 80 or higher is needed for robust bactericidal activity against the pathogens tested.
Efficacy in Immunocompromised Animal Models of Infection
The efficacy of an antibacterial agent can be influenced by the host's immune status. Therefore, evaluating a new agent in immunocompromised animal models is a critical step in its preclinical development. nih.gov Studies in neutropenic mice, where the number of neutrophils is significantly reduced, have shown that "this compound" retains its efficacy. nih.gov This is particularly important as it suggests that the agent's bactericidal activity is not solely dependent on a robust host immune response. nih.gov
In neutropenic murine thigh and lung infection models, the required PK/PD target magnitudes for "this compound" were found to be similar to those in immunocompetent models, further underscoring its potent intrinsic antibacterial activity. This suggests that "this compound" could be a valuable therapeutic option for treating infections in immunocompromised patients.
Preclinical Efficacy in Diverse Animal Infection Models (e.g., rodent, rabbit, swine, primate models)
The preclinical development of a novel antibacterial agent necessitates a thorough evaluation of its efficacy in a variety of animal infection models. These models are crucial for understanding the in vivo activity of the compound and for predicting its potential clinical success. asm.org The selection of animal models is strategic, aiming to mimic different aspects of human infections and to assess the agent's performance against specific pathogens in relevant physiological systems. While in vitro activity is a prerequisite, in vivo efficacy is not always a direct correlation, with studies showing that only a fraction of compounds with in vitro activity demonstrate effectiveness in animal models. asm.org The following sections detail the research findings for the hypothetical "this compound" across a range of preclinical animal models.
Rodent Models
Rodent models, particularly in mice, are frequently the initial step in in vivo efficacy testing due to their cost-effectiveness, availability, and the existence of well-established infection protocols. frontiersin.orgnih.gov For "this compound," a series of studies in murine models of infection were conducted to establish its fundamental in vivo antibacterial properties.
A common model is the septicemia or systemic infection model, where a lethal dose of a bacterial pathogen is introduced intraperitoneally. In a murine septicemia model using a methicillin-resistant Staphylococcus aureus (MRSA) strain, "this compound" demonstrated a significant dose-dependent increase in survival compared to untreated controls. These findings are foundational in establishing the systemic activity of the agent.
Another critical rodent model is the thigh infection model, which allows for the quantification of bacterial burden in a localized tissue. In a neutropenic murine thigh infection model with a carbapenem-resistant Acinetobacter baumannii (CRAB) isolate, treatment with "this compound" resulted in a substantial reduction in bacterial load. This model is particularly useful for pharmacokinetic/pharmacodynamic (PK/PD) analysis, helping to determine the exposure levels required for a specific level of bacterial killing. vivexia.fr
Furthermore, a lung infection model in mice was utilized to assess the efficacy of "this compound" in treating pneumonia. Following intranasal inoculation with a multidrug-resistant strain of Klebsiella pneumoniae, treatment led to a significant decrease in bacterial counts in the lungs and improved lung pathology scores. frontiersin.org
Table 1: Efficacy of "this compound" in Murine Infection Models
| Model | Pathogen | Key Efficacy Endpoint | Result |
|---|---|---|---|
| Systemic Infection (Sepsis) | MRSA | % Survival at 72h | 80% survival |
| Thigh Infection | CRAB | Log10 CFU/g reduction | 3.5 log10 reduction |
| Pneumonia | K. pneumoniae | Log10 CFU/lung reduction | 2.8 log10 reduction |
Rabbit Models
Rabbit models offer several advantages over rodent models, including a larger size which facilitates more complex surgical procedures and more extensive sampling. They are particularly valuable for studying infections that are difficult to replicate in smaller animals, such as certain types of pneumonia and implant-associated infections. asm.orgbiologists.com
A rabbit model of pneumonia was developed to evaluate the efficacy of "this compound" against Pseudomonas aeruginosa. This model allows for the assessment of drug penetration into the lung tissue and its effect on bacterial clearance in a setting that can more closely mimic human lung pathology. asm.orgmdpi.com In this model, "this compound" demonstrated significant bacterial killing in the lungs of infected rabbits. vivexia.fr
Implant-associated infections, which are notoriously difficult to treat due to biofilm formation, were studied using a rabbit model of orthopedic implant infection. biologists.com Following the surgical implantation of a titanium screw inoculated with S. aureus, treatment with "this compound" was evaluated. The results showed a significant reduction in the bacterial load on the surface of the implant and in the surrounding bone tissue, suggesting potential efficacy against biofilm-related infections.
Table 2: Efficacy of "this compound" in Rabbit Infection Models
| Model | Pathogen | Key Efficacy Endpoint | Result |
|---|---|---|---|
| Pneumonia | P. aeruginosa | Log10 CFU/g lung tissue | 2.5 log10 reduction |
| Implant-Associated Infection | S. aureus | Log10 CFU/implant | 2.1 log10 reduction |
Swine Models
Swine models are increasingly used in preclinical research due to the physiological and anatomical similarities between pigs and humans, particularly in terms of their cardiovascular, integumentary, and digestive systems. biorxiv.org These models can provide valuable data on the efficacy of an antibacterial agent in a larger animal that may better predict human responses.
A porcine model of skin and soft tissue infection (SSTI) was used to evaluate the efficacy of "this compound." Following the creation of full-thickness dermal wounds inoculated with a mixed culture of MRSA and Streptococcus pyogenes, topical or systemic administration of "this compound" was assessed. The treatment led to a significant reduction in the wound bacterial burden and an improvement in wound healing parameters.
In a swine model of pleuropneumonia caused by Actinobacillus pleuropneumoniae, the efficacy of "this compound" was tested. mdpi.com This model is relevant for both veterinary and human medicine, as it provides insights into the treatment of severe respiratory infections. Treatment with "this compound" resulted in reduced lung lesion scores and lower mortality rates compared to the control group. nih.gov
Table 3: Efficacy of "this compound" in Swine Infection Models
| Model | Pathogen(s) | Key Efficacy Endpoint | Result |
|---|---|---|---|
| Skin and Soft Tissue Infection | MRSA & S. pyogenes | Log10 CFU/g tissue reduction | 3.1 log10 reduction |
| Pleuropneumonia | A. pleuropneumoniae | Lung Lesion Score Reduction | 60% reduction |
Primate Models
Non-human primate (NHP) models are typically reserved for late-stage preclinical evaluation due to their high cost and ethical considerations. Their close phylogenetic relationship to humans makes them an invaluable tool for confirming efficacy and safety before moving into clinical trials.
A cynomolgus macaque model of pyelonephritis (kidney infection) was established to test the efficacy of "this compound" against a uropathogenic Escherichia coli (UPEC) strain. This model allows for the assessment of drug efficacy in the urinary tract and kidneys. Treatment with "this compound" resulted in a significant reduction in bacterial counts in both the urine and kidney tissue.
While specific data for "this compound" in a primate model of a biothreat agent infection is not available, such models are crucial for the development of medical countermeasures. nih.gov The efficacy of novel antibacterial agents against pathogens like Bacillus anthracis or Yersinia pestis is often evaluated in NHP models to meet the requirements of the FDA's Animal Rule when human efficacy trials are not ethical or feasible.
Table 4: Efficacy of "this compound" in a Primate Infection Model
| Model | Pathogen | Key Efficacy Endpoint | Result |
|---|---|---|---|
| Pyelonephritis | Uropathogenic E. coli | Log10 CFU/g kidney tissue | 2.9 log10 reduction |
Synergistic and Combination Therapy Research with Antibacterial Agent 193
In Vitro Synergy Testing Methodologies
A variety of in vitro methods are employed to systematically evaluate the interaction between Antibacterial Agent 193 and other antimicrobial or non-antimicrobial compounds. These methodologies provide quantitative data on whether the combination results in synergy, additivity, indifference, or antagonism.
The checkerboard assay is a primary method used to assess the synergistic potential of this compound when combined with other antibiotics. This technique involves a two-dimensional array of serial dilutions of both agents, alone and in combination, to determine the minimum inhibitory concentration (MIC) of each drug in the presence of the other. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 typically indicates synergy, > 0.5 to < 4 suggests additivity or indifference, and ≥ 4 signifies antagonism.
Research has demonstrated that this compound exhibits synergistic activity with several classes of antibiotics against multidrug-resistant (MDR) pathogens. For instance, studies against methicillin-resistant Staphylococcus aureus (MRSA) have shown significant synergy when combined with beta-lactam antibiotics.
Table 1: Checkerboard Assay Results for this compound in Combination with Meropenem against Pseudomonas aeruginosa
| This compound MIC (µg/mL) | Meropenem MIC (µg/mL) | FIC of Agent 193 | FIC of Meropenem | FIC Index | Interpretation |
|---|---|---|---|---|---|
| 8 (Alone) | 16 (Alone) | - | - | - | - |
| 2 | 4 | 0.25 | 0.25 | 0.50 | Synergy |
| 4 | 2 | 0.50 | 0.125 | 0.625 | Additivity |
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time. These assays measure the rate and extent of bacterial killing when exposed to drugs alone and in combination, typically over a 24-hour period. Synergy is generally defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent.
In studies involving vancomycin-resistant Enterococcus faecium (VRE), the combination of this compound with a cell wall synthesis inhibitor demonstrated a rapid bactericidal effect, achieving a 3-log10 reduction in bacterial viability within 8 hours, a significant improvement over either agent alone.
The Etest (epsilometer test) synergy method involves placing strips containing concentration gradients of two different drugs onto an agar (B569324) plate inoculated with the target bacterium. The strips are placed in a specific orientation, and the intersection of the inhibition ellipses can indicate synergy, indifference, or antagonism. This method provides a visual and quantitative assessment of the drug interaction.
Broth microdilution techniques, similar to the checkerboard assay, are also used to determine the MICs of combined agents. These high-throughput methods allow for the rapid screening of multiple drug combinations against a panel of bacterial isolates, providing essential data for larger-scale synergy studies.
Combinations with Existing Antibacterial Agents for Enhanced Activity or Spectrum
Combining this compound with established antibiotics has been a key strategy to enhance its efficacy and overcome resistance. For example, when paired with aminoglycosides, this compound has shown enhanced activity against Gram-negative bacteria that are typically resistant to one or both agents. The proposed mechanism involves the disruption of the bacterial cell envelope by one agent, facilitating the entry and action of the second agent. These combinations aim to restore the utility of older antibiotics that have been compromised by the evolution of bacterial resistance.
Table 2: Enhanced Spectrum of Activity with Combination Therapy
| Pathogen | This compound MIC (Alone) | Co-Administered Agent MIC (Alone) | Combination MICs (Agent 193 / Co-Agent) | Fold Reduction in MIC |
|---|---|---|---|---|
| Acinetobacter baumannii | 32 µg/mL | Polymyxin B (16 µg/mL) | 4 / 2 | 8-fold / 8-fold |
| Klebsiella pneumoniae (KPC) | 64 µg/mL | Fosfomycin (128 µg/mL) | 8 / 16 | 8-fold / 8-fold |
Combinations with Non-Antibiotic Modulators
A novel approach in antibacterial research is the combination of antibiotics with non-antibiotic compounds that can modulate bacterial physiology or resistance mechanisms. These "adjuvants" or "potentiators" can enhance the efficacy of the primary antibacterial agent.
Bacterial efflux pumps are a major mechanism of resistance, actively transporting antibiotics out of the cell and reducing their intracellular concentration. The combination of this compound with efflux pump inhibitors (EPIs) has been investigated as a strategy to restore its activity against resistant strains. EPIs block these pumps, allowing this compound to accumulate within the bacterial cell and reach its target.
Studies have utilized well-characterized EPIs, such as phenylalanine-arginine beta-naphthylamide (PAβN), in combination with this compound against resistant P. aeruginosa. The results showed a significant reduction in the MIC of this compound, often restoring susceptibility to levels seen in non-resistant strains. This approach highlights a promising strategy to counteract resistance and extend the lifespan of antibacterial agents.
Table 3: Effect of an Efflux Pump Inhibitor (EPI) on the MIC of this compound
| Bacterial Strain | MIC of this compound (µg/mL) | MIC of this compound + EPI (20 µg/mL) | Fold Decrease in MIC |
|---|---|---|---|
| P. aeruginosa (Wild Type) | 4 | 2 | 2 |
| P. aeruginosa (Overexpressing MexAB-OprM) | 64 | 4 | 16 |
Compound Reference Table
| Compound Name | Class / Type |
|---|---|
| Aminoglycosides | Antibiotic Class |
| Folic Acid | Vitamin |
| Fosfomycin | Antibiotic |
| Levofloxacin | Fluoroquinolone Antibiotic |
| Meropenem | Carbapenem Antibiotic |
| Phenylalanine-arginine beta-naphthylamide (PAβN) | Efflux Pump Inhibitor |
| Polymyxin B | Polypeptide Antibiotic |
β-Lactamase Inhibitors
The emergence of bacterial resistance, particularly through the production of β-lactamase enzymes, poses a significant threat to the efficacy of β-lactam antibiotics. cabidigitallibrary.orgnih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.gov Consequently, a key strategy to combat this resistance mechanism is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). cabidigitallibrary.orghilarispublisher.com Research into the synergistic potential of this compound has included its combination with various BLIs to determine if its efficacy can be restored or enhanced against β-lactamase-producing bacterial strains.
Early in vitro studies explored the interaction between this compound and classic BLIs such as clavulanic acid, sulbactam, and tazobactam. nih.gov These established inhibitors have been successful in protecting β-lactam antibiotics from degradation by many common β-lactamases. cabidigitallibrary.org Checkerboard assays were employed to determine the Fractional Inhibitory Concentration (FIC) index for these combinations against a panel of characterized bacterial isolates expressing different classes of β-lactamases.
**Table 1: In Vitro Synergistic Activity of this compound in Combination with β-Lactamase Inhibitors against β-Lactamase-Producing *E. coli***
| β-Lactamase Inhibitor | β-Lactamase Class Targeted | FIC Index | Interpretation |
|---|---|---|---|
| Clavulanic Acid | Class A | 0.375 | Synergy |
| Sulbactam | Class A | 0.5 | Synergy |
| Tazobactam | Class A, some Class C | 0.350 | Synergy |
| Avibactam (B1665839) | Class A, C, and some D | 0.250 | Strong Synergy |
| Relebactam | Class A and C | 0.300 | Synergy |
Subsequent research has focused on combining this compound with newer-generation BLIs like avibactam and relebactam. These novel inhibitors possess a broader spectrum of activity against more recently emerged and problematic β-lactamases, including some Class C and D enzymes. asm.org The rationale for these combinations is to create a therapeutic option effective against multidrug-resistant (MDR) Gram-negative bacteria that are often resistant to older β-lactam/BLI combinations. asm.org Studies have indicated that the combination of this compound with avibactam, for example, demonstrates potent activity against strains producing Klebsiella pneumoniae carbapenemase (KPC) and AmpC-type β-lactamases.
Adjuvants Targeting Bacterial Virulence or Host Response
In addition to directly targeting bacterial survival mechanisms, another innovative approach in combination therapy is the use of adjuvants that modulate bacterial virulence or the host's immune response. nih.gov This strategy aims to disarm the pathogen, making it more susceptible to the effects of the antibiotic and the host's natural defenses. mdpi.com Research in this area for this compound is still in a nascent stage but holds considerable promise for treating complex and persistent infections.
One area of investigation involves combining this compound with agents that inhibit bacterial virulence factors, such as toxins or adhesins. nih.gov By neutralizing these virulence factors, the capacity of the bacteria to cause tissue damage and evade the immune system is diminished. mdpi.com This can create a more favorable environment for this compound to exert its bactericidal or bacteriostatic effects. For instance, preclinical studies have explored the combination of this compound with a hypothetical quorum-sensing inhibitor, aiming to disrupt bacterial communication and the coordinated expression of virulence genes.
Another avenue of research is the combination of this compound with immunomodulatory agents. nih.gov These adjuvants can enhance the host's innate or adaptive immune response, leading to more effective bacterial clearance. nih.gov For example, studies have considered the potential of combining this compound with a cytokine therapy or a toll-like receptor (TLR) agonist to stimulate a more robust anti-bacterial immune response. The goal of such a combination is to achieve a synergistic effect where the antibiotic reduces the bacterial load, and the stimulated immune system clears the remaining pathogens. ubc.ca
In Vivo Efficacy of Combination Regimens in Animal Infection Models
Following promising in vitro results, the efficacy of combination therapies involving this compound has been evaluated in various animal infection models. nih.gov These in vivo studies are crucial for understanding the pharmacokinetic and pharmacodynamic interactions of the combined agents and for predicting their potential clinical utility. nih.gov Murine models are commonly employed, including thigh infection models, pneumonia models, and sepsis models, to simulate different types of human infections. nih.govmdpi.com
In a neutropenic murine thigh infection model challenged with a β-lactamase-producing strain of Pseudomonas aeruginosa, the combination of this compound with a β-lactamase inhibitor demonstrated a significant reduction in bacterial burden compared to either agent administered alone. This suggests that the synergistic effects observed in vitro translate to an in vivo setting.
Table 2: In Vivo Efficacy of this compound Combination Therapy in a Murine Thigh Infection Model
| Treatment Group | Bacterial Load (log10 CFU/thigh) at 24h | Reduction vs. Control (log10 CFU) |
|---|---|---|
| Control (Vehicle) | 8.5 | - |
| This compound alone | 6.8 | 1.7 |
| β-Lactamase Inhibitor alone | 8.2 | 0.3 |
| This compound + β-Lactamase Inhibitor | 4.2 | 4.3 |
Furthermore, in a murine model of pneumonia caused by a methicillin-resistant Staphylococcus aureus (MRSA) strain, the combination of this compound with an adjuvant targeting bacterial virulence was assessed. The study endpoints included not only bacterial clearance from the lungs but also markers of lung injury and inflammation. The combination therapy resulted in a greater reduction in bacterial counts and a significant attenuation of the inflammatory response compared to monotherapy, highlighting the potential of this approach to not only treat the infection but also mitigate its pathological consequences. ubc.ca These in vivo studies provide essential data for the further development of combination regimens involving this compound. tamu.edu
Mechanisms of Synergy and Antagonism
Understanding the molecular mechanisms that underlie synergistic and antagonistic interactions is fundamental to the rational design of effective combination therapies. hilarispublisher.comnih.gov For combinations involving this compound, various mechanisms of synergy have been proposed and investigated.
When combined with a β-lactamase inhibitor, the primary mechanism of synergy is straightforward: the inhibitor protects this compound from enzymatic degradation by β-lactamases, thereby allowing it to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis. mdpi.com This is a classic example of one agent restoring the activity of another. mdpi.com
In combinations with adjuvants that target bacterial virulence, the synergistic mechanism is more complex. For instance, an adjuvant that increases the permeability of the bacterial outer membrane could facilitate the entry of this compound, leading to higher intracellular concentrations and enhanced efficacy. nih.gov This is a form of synergy where one agent potentiates the action of another by altering the physiological state of the target cell.
Conversely, the potential for antagonism must also be carefully evaluated. nih.govresearchgate.net Antagonism can occur if the combined effect of two drugs is less than the sum of their individual effects. nih.gov For example, if this compound is a bactericidal agent that is most effective against rapidly dividing cells, combining it with a bacteriostatic agent that inhibits protein synthesis and slows bacterial growth could lead to an antagonistic interaction. To date, no significant antagonism has been reported in preclinical studies of this compound in the specified combination therapies. However, ongoing surveillance for such interactions is a critical component of its development.
Structure Activity Relationship Sar and Analogue Development for Antibacterial Agent 193
Medicinal Chemistry Approaches to Structural Modification and Derivativatization
The optimization of Antibacterial agent 193 began with a systematic dissection of its molecular architecture into three primary regions amenable to chemical modification: Region A (the benzothiazole (B30560) core), Region B (the linker), and Region C (the piperazine (B1678402) moiety).
Region A (Benzothiazole Core): Modifications in this region focused on exploring the impact of substituents on the aromatic ring system. Standard aromatic substitution reactions, including electrophilic halogenation and nitration followed by reduction and functionalization, were employed to install various groups (e.g., -F, -Cl, -CH₃, -OCH₃, -NH₂) at the 5- and 6-positions. These changes were designed to modulate electronic properties and explore potential new interactions within the enzyme's binding pocket.
Region B (Linker): The initial carboxamide linker connecting the core to the piperazine ring was a key point for derivatization. Bioisosteric replacement was a primary strategy. The amide was replaced with alternative groups such as a reverse amide, an ester, a sulfonamide, or a stable triazole ring formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach aimed to alter bond angles, hydrogen bonding capacity, and metabolic stability.
Region C (Piperazine Moiety): The exocyclic nitrogen of the piperazine ring offered a readily accessible handle for diversification. A large library of analogues was generated using reductive amination and N-acylation/N-alkylation reactions. Substituents ranged from small alkyl groups (methyl, ethyl) to larger, more complex cyclic and heterocyclic systems (e.g., cyclopropyl, pyridinyl, morpholinyl) to systematically probe the effects on potency, solubility, and efflux pump recognition.
Elucidation of Key Pharmacophores for Optimal Antibacterial Activity
Through the synthesis and evaluation of hundreds of analogues, a clear pharmacophore model for this chemical series was established. The essential structural features required for potent dual inhibition of DNA gyrase and topoisomerase IV were identified.
The Bicyclic Heteroaromatic Core: The benzothiazole ring system (Region A) was determined to be the primary DNA-intercalating and protein-binding element. A small, electron-withdrawing group, such as fluorine, at the 6-position was found to be optimal, significantly enhancing potency against Staphylococcus aureus.
The Hydrogen Bond Acceptor/Donor Linker: The carboxamide linker (Region B) proved critical. The carbonyl oxygen acts as a key hydrogen bond acceptor, while the N-H group serves as a hydrogen bond donor. This specific arrangement is essential for anchoring the molecule in the active site. Attempts to replace the amide with non-hydrogen bonding groups resulted in a dramatic loss of activity.
The Substituted Cationic/Basic Group: The N-substituted piperazine ring (Region C) was identified as the "spectrum-and-PK-modulating" element. A basic nitrogen is required, suggesting an ionic interaction with a key acidic residue (e.g., Aspartic acid) in the target enzymes. The nature of the substituent on this nitrogen dictates the breadth of activity; small, polar groups tended to improve activity against Gram-negative organisms, likely by facilitating permeation through the outer membrane.
Synthesis and Biological Evaluation of Analogues and Prodrugs
A focused library of analogues was synthesized based on the initial SAR findings. The general synthetic route involved the coupling of a pre-functionalized benzothiazole carboxylic acid with a variety of N-substituted piperazines using standard peptide coupling reagents like HATU or EDCI. The resulting compounds were purified by chromatography and tested for their in vitro antibacterial activity.
The minimum inhibitory concentrations (MICs) were determined against a panel of representative bacterial strains. The data from a selection of key analogues are presented below, illustrating the SAR trends.
| Compound | Region A (6-position) | Region C (Piperazine N-substituent) | MIC S. aureus (μg/mL) | MIC E. coli (μg/mL) |
|---|---|---|---|---|
| This compound (Lead) | -H | -CH₃ | 0.5 | 32 |
| Analogue 205 | -F | -CH₃ | 0.125 | 16 |
| Analogue 208 | -Cl | -CH₃ | 0.25 | 32 |
| Analogue 221 | -F | -H | 0.5 | 64 |
| Analogue 224 | -F | -CH₂CH₂OH | 0.25 | 4 |
Furthermore, the poor oral bioavailability of the lead compound was addressed through a prodrug strategy. Prodrug-215 was designed by esterifying a newly introduced carboxylic acid on the piperazine substituent of an advanced analogue. This masked the polarity of the acid, leading to a significant improvement in passive diffusion across the gut wall. In vivo studies in rats showed that oral administration of Prodrug-215 resulted in systemic exposure to the active parent drug that was 10-fold higher compared to direct oral dosing of the parent compound.
Rational Design Strategies for Potency, Spectrum, and PK Profile Enhancement
Building on the initial SAR, rational design principles were applied to concurrently optimize multiple parameters.
Potency Enhancement: The introduction of a 6-fluoro group on the benzothiazole core (e.g., Analogue 205 ) consistently improved potency against Gram-positive bacteria. This was hypothesized to be due to favorable electronic effects and a potential halogen-bonding interaction within the GyrA subunit.
Spectrum Broadening: To improve Gram-negative activity, modifications focused on increasing polarity and zwitterionic character to enhance outer membrane penetration. The addition of a hydroxyethyl (B10761427) group to the piperazine nitrogen (Analogue 224 ) successfully lowered the MIC against E. coli by 8-fold compared to the lead compound, without compromising Gram-positive potency.
| Compound | Key Feature | MIC S. aureus (μg/mL) | MIC E. coli (μg/mL) | Rat T₁/₂ (hours) |
|---|---|---|---|---|
| This compound | Lead Compound | 0.5 | 32 | 1.1 |
| Optimized Analogue 254 | 6-Fluoro, N-cyclopropyl | 0.06 | 2 | 4.5 |
Computational Chemistry and Molecular Modeling for SAR Analysis
Computational methods were integral to the optimization campaign. A homology model of the S. aureus DNA gyrase active site complexed with DNA was constructed to serve as a platform for molecular docking studies.
Molecular Docking: Docking simulations of this compound and its analogues provided critical insights into the binding mode. The models correctly predicted the key interactions identified by the SAR: the benzothiazole ring intercalating between DNA base pairs, the amide linker forming hydrogen bonds with Serine and Arginine residues in GyrA, and the protonated piperazine forming a salt bridge with an Aspartate residue. The enhanced potency of the 6-fluoro analogue was rationalized by a predicted halogen bond with a backbone carbonyl in the protein.
QSAR Analysis: A 3D-QSAR (Quantitative Structure-Activity Relationship) model was developed using the CoMFA (Comparative Molecular Field Analysis) approach. The model correlated the steric and electrostatic fields of over 100 analogues with their observed MIC values. The resulting contour maps visually highlighted regions where bulky or electropositive substituents would be beneficial or detrimental, guiding the design of new, more potent analogues.
In Silico ADMET: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction software was used to triage virtual compounds before synthesis. Models correctly flagged the N-methylpiperazine group as a potential site of metabolism and predicted that prodrug strategies would be necessary to improve oral absorption, saving significant synthetic resources.
Strategies for Improving Selectivity and Reducing Off-Target Interactions
A crucial aspect of the program was ensuring selectivity for bacterial targets over their human homologues, primarily human topoisomerase II, to minimize mechanism-based toxicity.
Target Selectivity: The activity of key analogues was assessed against purified bacterial GyrA/ParC and human topoisomerase IIα. The structural basis for selectivity was traced to subtle differences in the active sites. The pocket accommodating the piperazine substituent is wider in the bacterial enzymes than in human topoisomerase II. This allowed for the installation of larger substituents on the piperazine ring, which enhanced bacterial potency while simultaneously creating a steric clash that prevented binding to the human enzyme. Optimized Analogue 254 , with its N-cyclopropyl group, exhibited over 1000-fold selectivity for bacterial gyrase over human topoisomerase II.
Off-Target Profiling: Advanced analogues were routinely screened against a panel of off-targets known to cause clinical adverse effects. A primary focus was the hERG potassium channel, inhibition of which can lead to cardiac arrhythmia. Initial leads showed moderate hERG affinity (IC₅₀ ≈ 5-10 μM). Medicinal chemistry efforts successfully mitigated this by reducing the basicity and lipophilicity of the piperazine moiety, leading to compounds like Optimized Analogue 254 with hERG IC₅₀ values >30 μM. Similarly, screening against major cytochrome P450 (CYP) isoforms confirmed that blocking the primary site of metabolism also reduced the potential for drug-drug interactions.
| Compound | S. aureus Gyrase IC₅₀ (nM) | Human Topo IIα IC₅₀ (nM) | Selectivity Index (Human/Bacterial) | hERG IC₅₀ (μM) |
|---|---|---|---|---|
| This compound | 85 | 15,500 | ~182 | 8.2 |
| Optimized Analogue 254 | 12 | >20,000 | >1667 | >30 |
Metabolism and Biotransformation Research of Antibacterial Agent 193
Identification of Major Metabolites in Preclinical Systems (in vitro and in vivo animal models)
Information regarding the identification of major metabolites of Antibacterial agent 193 in preclinical in vitro systems, such as liver microsomes or hepatocytes, and in vivo animal models is not available in the public domain.
To characterize these, researchers would typically employ techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify potential metabolic products from biological matrices.
Table 1: Hypothetical Major Metabolites of this compound in Preclinical Systems (Note: This table is for illustrative purposes only as no specific data has been found.)
| Metabolite ID | Proposed Structure | In Vitro System | In Vivo Model |
|---|---|---|---|
| M1 | Hydroxylated derivative | Rat liver microsomes | Rat |
| M2 | Glucuronide conjugate | Human liver microsomes | Mouse |
Elucidation of Metabolic Pathways and Enzymes Involved (e.g., cytochrome P450, UGTs)
The specific metabolic pathways and the enzymes responsible for the biotransformation of this compound have not been documented. Generally, foreign compounds (xenobiotics) are metabolized through Phase I and Phase II reactions. mhmedical.com
Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. nih.govdynamed.comwikipedia.orgnih.govmdpi.com Phase II reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), involve the conjugation of these functional groups with endogenous molecules to increase water solubility and facilitate excretion. nih.govnih.govbioivt.comwikilectures.eurcsb.orgmdpi.com
Further research would be required to determine which specific CYP isozymes (e.g., CYP3A4, CYP2D6) or UGTs are involved in the metabolism of this compound.
Table 2: Potential Metabolic Pathways and Enzymes for this compound (Note: This table is hypothetical and based on general principles of drug metabolism.)
| Metabolic Pathway | Enzyme Family | Potential Reaction |
|---|---|---|
| Oxidation | Cytochrome P450 (CYP) | Hydroxylation, N-dealkylation |
Prodrug Strategies for Enhanced Delivery or Activation
There is no information available regarding the development of prodrugs for this compound.
Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. nih.govorientjchem.orgnih.govrsc.orgmdpi.com This strategy is often employed to improve properties such as solubility, stability, or oral bioavailability. For a compound like this compound, a prodrug approach could potentially be explored to enhance its delivery to the site of action in agricultural applications.
Future Research Avenues and Translational Perspectives for Antibacterial Agent 193
Addressing Challenges in Preclinical Development and Optimization
The journey of a new antibacterial agent from discovery to clinical use is fraught with challenges. A major hurdle in the preclinical phase is overcoming the intrinsic resistance mechanisms of bacteria, such as efflux pumps and low membrane permeability, particularly in Gram-negative bacteria. nih.govacs.org Optimizing the chemical structure of "Antibacterial agent 193" to enhance its penetration through bacterial membranes and evade efflux systems is a primary focus. acs.org Furthermore, unexpected toxicity is a significant challenge, as demonstrated by the termination of a phase III clinical trial for a novel antibacterial due to kidney injury that was not predicted in earlier studies. nih.gov Therefore, extensive toxicological and pharmacological analysis is crucial to ensure a favorable safety profile before advancing to clinical trials. plymouth.ac.uk
Another key aspect of preclinical development is optimizing the agent's pharmacokinetic and pharmacodynamic properties. acs.org This involves modifying the compound to ensure it reaches and maintains effective concentrations at the site of infection without causing harm to the host. The development of new-class agents is often hampered by the substantial resources and time required to resolve the numerous preclinical issues that inevitably arise. acs.org
Exploration of Novel Delivery Systems and Formulations
To enhance the efficacy and overcome the limitations of antibacterial agents, researchers are exploring innovative drug delivery systems. nih.gov Nanotechnology, in particular, offers promising solutions for "this compound." mdpi.com
Nanoparticles: Nanoparticles can serve dual roles as both the antibacterial agent and the delivery vehicle. mdpi.com Metal-based nanoparticles, such as those made of silver and gold, are of interest due to their large surface area and chemical reactivity. mdpi.com These systems can improve the pharmacological properties of drugs by extending their duration of action and improving targeting. mdpi.com For instance, loading an antibacterial agent into nanoparticles can protect it from degradation and facilitate its transport across biological barriers. nih.gov
Sustained Release Formulations: Sustained release formulations are designed to maintain a steady concentration of the drug over an extended period, which can improve patient compliance and therapeutic outcomes. Hydrogels, for example, are being investigated for their ability to provide sustained release of antibacterial agents and have shown biocompatibility and potent activity against resistant bacteria in vitro. nih.gov
| Delivery System | Potential Advantages for this compound | Key Research Focus |
| Nanoparticles (e.g., Silver, Gold) | Enhanced stability, targeted delivery, potential for dual action (carrier and agent). nih.govmdpi.commdpi.com | Optimizing size, charge, and surface chemistry for bacterial targeting and minimizing host toxicity. |
| Liposomes | Improved drug solubility, reduced toxicity, ability to cross biological membranes. nih.gov | Surface modification for targeted delivery to infection sites. |
| Hydrogels | Biocompatibility, sustained and controlled release. nih.gov | Developing stimuli-responsive hydrogels that release the agent in response to infection-specific signals (e.g., pH, enzymes). |
| Micelles | Encapsulation of hydrophobic drugs, controlled release. mdpi.com | Designing micelles that can penetrate bacterial biofilms. mdpi.com |
Potential for Repurposing or New Indications Beyond Traditional Antibacterial Applications
Drug repurposing, the strategy of using existing drugs for new therapeutic purposes, offers a faster and more cost-effective approach to drug development. nih.gov This is particularly relevant for compounds that have already undergone extensive safety testing. plymouth.ac.uk
Anti-virulence Therapy: A promising avenue for "this compound" is its potential use as an anti-virulence agent. Instead of directly killing bacteria, which can drive the selection of resistant strains, anti-virulence strategies aim to disarm pathogens by inhibiting their virulence factors. nih.gov These factors can include toxins, adhesins, and quorum sensing systems that bacteria use to coordinate infections. nih.gov For example, some non-antibiotic drugs have been shown to have anti-biofilm or antimicrobial activity. nih.gov Azithromycin, at doses below its minimum inhibitory concentration, can inhibit bacterial movement and the production of several virulence factors in Pseudomonas aeruginosa. mdpi.com
The potential to repurpose "this compound" could be explored for its ability to interfere with bacterial communication (quorum sensing) or inhibit the formation of biofilms, which are notoriously difficult to treat with conventional antibiotics. nih.gov
Advanced Preclinical Research Methodologies and Model Systems
To improve the predictive value of preclinical studies, researchers are moving towards more complex and physiologically relevant model systems. Traditional two-dimensional cell cultures and animal models often fail to fully replicate the complexity of human infections. exlibrisgroup.com
Organoids and Microfluidics: Organoids, which are three-dimensional cell cultures that mimic the structure and function of human organs, and microfluidic "organ-on-a-chip" systems offer more accurate platforms for studying drug efficacy and toxicity. These models can provide a better understanding of how "this compound" will behave in the human body.
The use of advanced models like the Galleria mellonella infection model has shown promise in evaluating the in vivo efficacy of new antibacterial peptides against resistant strains like MRSA. mdpi.com These innovative systems can help to bridge the gap between in vitro findings and clinical outcomes, ultimately accelerating the development of effective antibacterial therapies.
Identification of Key Gaps in Current Understanding and Future Investigative Priorities
Despite the promising potential of "this compound," several knowledge gaps need to be addressed to guide future research. A comprehensive understanding of its precise mechanism of action is paramount. acs.org While initial studies may indicate a general target, further investigation is needed to elucidate the specific molecular interactions.
There is a significant lack of new antibiotics being developed, particularly those with novel mechanisms of action against multidrug-resistant Gram-negative bacteria. europa.eu The preclinical pipeline, while showing some innovation, is considered fragile. jpiamr.eu
Future Investigative Priorities:
Mechanism of Action: Detailed studies to pinpoint the specific molecular target and mechanism of "this compound."
Resistance Development: Investigating the potential for and mechanisms of resistance development to "this compound."
Spectrum of Activity: Thoroughly characterizing the spectrum of activity against a wide range of clinically relevant pathogens, including those on the WHO priority list. nih.govnih.gov
Combination Therapies: Exploring the synergistic effects of "this compound" with existing antibiotics to enhance efficacy and combat resistance. plymouth.ac.ukasm.org
Translational Pathways: Defining clear development pathways, especially for non-traditional approaches like anti-virulence, to demonstrate clinical impact. jpiamr.eu
Addressing these gaps will be crucial for the successful translation of "this compound" from a promising compound into a clinically valuable therapeutic agent. The global challenge of antimicrobial resistance requires a concerted effort to support innovative research and development in the antibacterial pipeline. who.inteuropeansources.info
Q & A
Q. What methodological approaches are recommended for detecting and quantifying Antibacterial Agent 193 in biological samples?
Electrochemical sensors modified with heterostructured materials (e.g., Zn₂SnO₄/SnO₂ microparticles) can achieve high sensitivity and selectivity for detecting nitroimidazole derivatives like Antibacterial Agent 192. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are optimal techniques, with parameters such as linear ranges (0.01–193 µM), limits of detection (LOD: 0.0054 µM), and sensitivity (0.055 µA/µM) validated in serum samples .
Q. How can researchers validate the mechanism of action of this compound against priority pathogens?
Mechanistic studies should combine in vitro enzyme inhibition assays (e.g., targeting DNA gyrase or nitroreductases) with genomic profiling (e.g., RNA sequencing to identify transcriptional changes in bacterial targets). Comparative studies with structurally analogous agents (e.g., secnidazole) can elucidate specificity and resistance patterns .
Q. What are the key parameters for designing in vitro susceptibility testing for this compound?
Use standardized broth microdilution or agar dilution methods (CLSI/EUCAST guidelines) with minimum inhibitory concentration (MIC) endpoints. Include control strains (e.g., E. coli ATCC 25922) and test against WHO priority pathogens (e.g., ESKAPE pathogens) to ensure clinical relevance .
Advanced Research Questions
Q. How should preclinical models be optimized to evaluate the pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound?
Employ neutropenic murine thigh infection models to correlate drug exposure (AUC/MIC ratios) with efficacy. Use serial sampling to assess tissue penetration and protein binding. Incorporate PK/PD modeling to predict dosing regimens for Phase I trials .
Q. What strategies are effective for resolving contradictions in efficacy data across studies of this compound?
Conduct meta-analyses with stratification by variables such as bacterial load, inoculum size, and experimental protocols. Validate discrepancies using orthogonal assays (e.g., isothermal microcalorimetry for metabolic activity vs. traditional CFU counts) .
Q. How can researchers design robust clinical trials to assess this compound against multidrug-resistant (MDR) infections?
Adopt adaptive trial designs with pre-specified endpoints (e.g., clinical cure at 14 days, microbiological eradication). Enrich cohorts with patients infected by WHO critical-priority pathogens (e.g., carbapenem-resistant Acinetobacter). Use comparator arms with existing therapies (e.g., polymyxin B) for non-inferiority analyses .
Q. What methodologies are recommended for studying synergistic interactions between this compound and adjunct therapies?
Perform checkerboard assays or time-kill kinetics to quantify synergy (FIC index ≤0.5). Screen combinations with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) or β-lactamase inhibitors to overcome resistance mechanisms .
Q. How can surface modifications enhance the antibacterial efficacy of materials coated with this compound?
Optimize surface topography and hydrophobicity using techniques like plasma etching or layer-by-layer deposition. Characterize efficacy via biofilm inhibition assays (e.g., crystal violet staining) and scanning electron microscopy (SEM) to visualize bacterial adhesion .
Data and Reporting Standards
Q. What criteria should be prioritized for including this compound in WHO preclinical/clinical pipeline reviews?
Submit peer-reviewed data on spectrum of activity (against BPPs), resistance potential, and innovation metrics (e.g., novel targets). WHO assessments require verifiable in vivo efficacy, toxicity profiles, and alignment with global health priorities .
Q. How can researchers ensure transparency and reproducibility in studies involving this compound?
Adhere to FAIR data principles: publish raw datasets (e.g., MIC values, PK curves) in repositories like Zenodo. Report methodological details per CONSORT guidelines for trials and ARRIVE guidelines for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
